3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione
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Overview
Description
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione is a complex heterocyclic compound that features a pyrrolopyridine core fused with a piperidine-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as pyridine and hydrazones . The piperidine-dione moiety is then introduced through subsequent reactions, often involving amide formation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds .
Scientific Research Applications
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar pyrrolopyridine core but differs in its substitution pattern and biological activities.
Indole derivatives: These compounds also feature a fused heterocyclic system and are known for their diverse biological activities.
Uniqueness
3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione is unique due to its specific combination of a pyrrolopyridine core and a piperidine-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10ClN3O3 |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
3-(2-chloro-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H10ClN3O3/c13-9-3-1-6-7(14-9)5-16(12(6)19)8-2-4-10(17)15-11(8)18/h1,3,8H,2,4-5H2,(H,15,17,18) |
InChI Key |
DHBLCYUMZORRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=N3)Cl |
Origin of Product |
United States |
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